molecular formula C19H28O6S B1259705 16alpha-Hydroxydehydroepiandrosterone 3-sulfate

16alpha-Hydroxydehydroepiandrosterone 3-sulfate

Cat. No.: B1259705
M. Wt: 384.5 g/mol
InChI Key: ALBNSVAJDFJRKQ-DNKQKWOHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

16alpha-hydroxydehydroepiandrosterone 3-sulfate is an androstanoid that is dehydroepiandrosterone 3-sulfate substituted by a hydroxy group at the 16alpha-position. It has a role as a human xenobiotic metabolite. It is a steroid sulfate, a 17-oxo steroid, an androstanoid, a 16alpha-hydroxy steroid and a secondary alpha-hydroxy ketone. It derives from a dehydroepiandrosterone. It is a conjugate acid of a this compound(1-).
3b, 16a-Dihydroxyandrostenone sulfate, also known as 16a-hydroxy-dhea 3-sulfuric acid or 3b-sulfooxy-16a-hydroxyandrost-5-en-17-one, belongs to the class of organic compounds known as sulfated steroids. These are sterol lipids containing a sulfate group attached to the steroid skeleton. 3b, 16a-Dihydroxyandrostenone sulfate is a very hydrophobic molecule, practically insoluble (in water), and relatively neutral. 3b, 16a-Dihydroxyandrostenone sulfate has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, 3b, 16a-dihydroxyandrostenone sulfate is primarily located in the membrane (predicted from logP) and cytoplasm. 3b, 16a-Dihydroxyandrostenone sulfate can be biosynthesized from dehydroepiandrosterone.

Properties

Molecular Formula

C19H28O6S

Molecular Weight

384.5 g/mol

IUPAC Name

[(3S,8R,9S,10R,13S,14S,16R)-16-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] hydrogen sulfate

InChI

InChI=1S/C19H28O6S/c1-18-7-5-12(25-26(22,23)24)9-11(18)3-4-13-14(18)6-8-19(2)15(13)10-16(20)17(19)21/h3,12-16,20H,4-10H2,1-2H3,(H,22,23,24)/t12-,13+,14-,15-,16+,18-,19-/m0/s1

InChI Key

ALBNSVAJDFJRKQ-DNKQKWOHSA-N

Isomeric SMILES

C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@H](C4=O)O)C)OS(=O)(=O)O

Canonical SMILES

CC12CCC(CC1=CCC3C2CCC4(C3CC(C4=O)O)C)OS(=O)(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
16alpha-Hydroxydehydroepiandrosterone 3-sulfate
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16alpha-Hydroxydehydroepiandrosterone 3-sulfate
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16alpha-Hydroxydehydroepiandrosterone 3-sulfate
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16alpha-Hydroxydehydroepiandrosterone 3-sulfate
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16alpha-Hydroxydehydroepiandrosterone 3-sulfate
Reactant of Route 6
16alpha-Hydroxydehydroepiandrosterone 3-sulfate

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